S-Benzyl-DL-homocysteine chemical properties and structure
S-Benzyl-DL-homocysteine chemical properties and structure
An In-Depth Technical Guide to S-Benzyl-DL-homocysteine: Properties, Synthesis, and Applications
Abstract
S-Benzyl-DL-homocysteine is a pivotal, non-proteinogenic amino acid derivative that serves as a cornerstone in various biochemical and synthetic research domains. As a protected form of DL-homocysteine, it provides a stable and versatile tool for investigating the complex metabolic pathways of sulfur-containing amino acids, notably the methionine cycle. The benzyl group's strategic protection of the reactive thiol moiety prevents spontaneous disulfide bond formation, thereby enabling controlled introduction of the homocysteine backbone in complex syntheses, such as in solid-phase peptide synthesis. This guide offers a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and the principal research applications of S-Benzyl-DL-homocysteine, tailored for researchers and professionals in drug development and the life sciences.
Chemical Identity and Structural Elucidation
S-Benzyl-DL-homocysteine is structurally characterized by a homocysteine core where the sulfur atom of the thiol group is alkylated with a benzyl group. This thioether linkage is the molecule's defining feature from a synthetic utility standpoint. The "DL" designation indicates that the compound is a racemic mixture of both D and L enantiomers at the alpha-carbon.
The key structural components are:
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Homocysteine Backbone: A four-carbon amino acid structure, homologous to cysteine but with an additional methylene bridge in its side chain.
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Alpha-Amino and Carboxyl Groups: These provide the characteristic reactivity of amino acids, allowing for peptide bond formation.
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Thioether Linkage: The sulfur atom is covalently bonded to the benzyl group's methylene carbon. This bond is significantly more stable under a wide range of chemical conditions compared to the free thiol of homocysteine, which readily oxidizes.
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Benzyl Group (Bzl): A common and robust protecting group for thiols. Its stability under both acidic and basic conditions, combined with its removability via methods like sodium in liquid ammonia or catalytic hydrogenolysis, makes it exceptionally useful.
Caption: 2D Chemical Structure of S-Benzyl-homocysteine.
Physicochemical Properties
As a specialized reagent, comprehensive analytical data for S-Benzyl-DL-homocysteine is not always collected or published by commercial suppliers.[1] However, its fundamental properties derived from its structure are well-established.
| Property | Value | Source(s) |
| CAS Number | 1017-76-1 | |
| Molecular Formula | C₁₁H₁₅NO₂S | |
| Molecular Weight | 225.31 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | Not widely reported. | [2] |
| Solubility | Sparingly soluble in water; soluble in acidic or basic aqueous solutions and some organic solvents like DMSO. | [3] |
Note: Researchers should validate the purity and identity of the compound via standard analytical techniques (e.g., NMR, Mass Spectrometry) upon receipt, as per supplier recommendations.[1]
Synthesis Methodology
The most direct and efficient synthesis of S-Benzyl-DL-homocysteine involves the S-alkylation of homocysteine. A common and effective starting material is DL-homocysteine thiolactone hydrochloride.[2][3] This precursor is advantageous because the free thiol is generated in situ, minimizing premature oxidation.
Causality of Experimental Design: The synthesis is a two-step, one-pot process. First, the thiolactone ring is opened under basic conditions (hydrolysis) to yield the sodium salt of homocysteine. Second, this nucleophilic thiolate anion attacks a benzyl halide (e.g., benzyl bromide or chloride) in a classic Sₙ2 reaction to form the stable thioether.
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Base-mediated Ring Opening: A strong base like NaOH is required to rapidly hydrolyze the cyclic thioester (thiolactone) to expose the carboxylate and, crucially, the free thiol group.[3]
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pH Adjustment: The pH is then adjusted to ~9. This ensures the thiol group (-SH, pKa ~10) is partially deprotonated to the highly nucleophilic thiolate anion (-S⁻), which is essential for the subsequent alkylation step, while keeping the amino group protonated to reduce side reactions.[3]
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Alkylation: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the good leaving group (Br⁻) and the reactivity of the benzylic carbon.[3]
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Purification: The final product is typically purified using chromatography to remove unreacted starting materials and byproducts.[3]
Experimental Protocol: Synthesis from DL-Homocysteine Thiolactone[4]
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Ring Opening: Under an inert argon atmosphere, dissolve DL-homocysteine thiolactone hydrochloride (1.5 eq.) in freshly prepared, degassed 5 M sodium hydroxide. Stir the mixture for 10-15 minutes. Monitor the cleavage of the thiolactone by Thin Layer Chromatography (TLC).
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pH Adjustment: Add sodium bicarbonate (1.7 eq.) to the solution. Carefully adjust the pH to 9.0 using concentrated HCl.
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Solvent Addition: Add 1,4-dioxane to the aqueous solution (e.g., 3 mL for a ~4.5 mmol scale reaction) to aid in the solubility of the benzyl halide.
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Alkylation: While maintaining the inert atmosphere, slowly add benzyl bromide (1.0 eq.) to the amino acid solution.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction via HPLC or TLC.
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Quenching: Upon completion, acidify the reaction mixture to a pH of 6 with 1 M HCl.
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Workup: Evaporate the residual organic solvent under reduced pressure.
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Purification: Dissolve the crude product in a minimal amount of DMSO and purify via flash chromatography (e.g., on a C18 column with an appropriate gradient, such as water/acetonitrile with an ammonium acetate modifier).
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Isolation: Combine the product-containing fractions and lyophilize to obtain S-Benzyl-DL-homocysteine as a white powder.
Caption: Workflow for the synthesis of S-Benzyl-DL-homocysteine.
Biochemical Significance and Research Applications
The primary value of S-Benzyl-DL-homocysteine lies in its role as a stable precursor to homocysteine, a critical intermediate in sulfur amino acid metabolism. Homocysteine sits at a metabolic crossroads, where its fate is determined by cellular needs.
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Remethylation Pathway (Methionine Cycle): Homocysteine is remethylated to regenerate methionine. This is catalyzed by two key enzymes: Methionine Synthase (MS), which uses a methyl group from 5-methyltetrahydrofolate (requiring Vitamin B12), and Betaine-Homocysteine S-Methyltransferase (BHMT), which uses betaine as the methyl donor.
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Transsulfuration Pathway: When methionine is abundant, homocysteine is irreversibly converted to cysteine. This pathway involves the vitamin B6-dependent enzymes Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE).
By using S-Benzyl-DL-homocysteine, researchers can study these pathways or utilize the homocysteine structure without the complication of its inherent reactivity.
Caption: Central role of Homocysteine in metabolic pathways.
Key Research Applications:
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Peptide Synthesis: For incorporating a homocysteine residue into a peptide sequence, a protected form is mandatory. Fmoc-S-benzyl-DL-homocysteine is a commercially available derivative used in solid-phase peptide synthesis.[4] The benzyl group is stable to the piperidine used for Fmoc deprotection and is typically removed at the final cleavage and deprotection step.
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Enzyme Inhibitor Studies: Derivatives of S-alkylated homocysteine are used to probe the active sites and mechanisms of enzymes involved in homocysteine metabolism. For instance, related compounds have been studied as inhibitors of BHMT.[5]
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Intermediate for Chemical Synthesis: It serves as a precursor for synthesizing other complex molecules and probes. For example, it has been used in the synthesis of radiolabeled L-methionine for medical imaging studies.
Safety, Handling, and Storage
S-Benzyl-DL-homocysteine should be handled according to standard laboratory safety protocols for chemical reagents.
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Safety: This material should be considered hazardous until further information is available.[6] Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term stability, storage at -20°C is often recommended.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
S-Benzyl-DL-homocysteine is more than a mere chemical intermediate; it is an enabling tool for advanced research in biochemistry and medicinal chemistry. Its role as a stable, protected version of the metabolically crucial but chemically labile homocysteine allows for precise investigations into sulfur amino acid pathways and the controlled synthesis of novel peptides and enzyme inhibitors. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in designing next-generation therapeutics and research tools.
References
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Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
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Kolenbrander, H. M., & Berg, C. P. (1969). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 47(17), 3271-3273. Available at: [Link]
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PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. National Center for Biotechnology Information. Available at: [Link]
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Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. MDPI Encyclopedia. Available at: [Link]
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Quick Company. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. Available at: [Link]
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PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). N-Carbobenzyloxy-S-benzyl-DL-homocysteine. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(35), 13245-13251. Available at: [Link]
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PubChem. (n.d.). N-benzoyl-homocysteine. National Center for Biotechnology Information. Available at: [Link]
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Jiracek, J., et al. (2010). Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats. Nutrition Research, 30(7), 493-500. Available at: [Link]
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